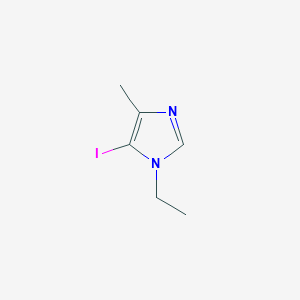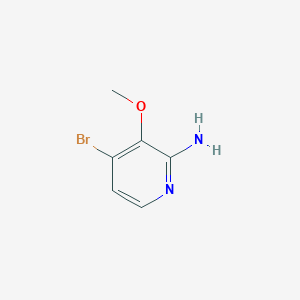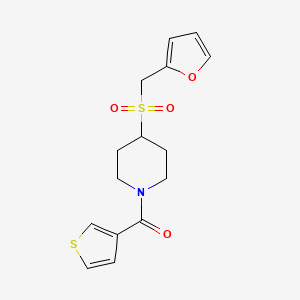![molecular formula C8H12BrNO2 B2634300 4-[(Methylamino)methyl]pyrocatechol Hydrobromide CAS No. 1025423-95-3](/img/structure/B2634300.png)
4-[(Methylamino)methyl]pyrocatechol Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Methylamino)methyl]pyrocatechol Hydrobromide is a chemical compound with the molecular formula C8H12BrNO2. It is also known as 4-[(Methylamino)methyl]benzene-1,2-diol hydrobromide. This compound is characterized by the presence of a methylamino group attached to a pyrocatechol structure, which is further complexed with hydrobromide. It is commonly used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylamino)methyl]pyrocatechol Hydrobromide typically involves the reaction of pyrocatechol with formaldehyde and methylamine, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions generally include:
Temperature: Room temperature
Atmosphere: Inert atmosphere to prevent oxidation
Purity: The final product is usually obtained with a purity of 95%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with controlled temperature and inert atmosphere
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4-[(Methylamino)methyl]pyrocatechol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its original diol form.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used for nucleophilic substitution.
Major Products
Oxidation: Quinones
Reduction: Original diol form
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-[(Methylamino)methyl]pyrocatechol Hydrobromide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-[(Methylamino)methyl]pyrocatechol Hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: It may affect biochemical pathways related to neurotransmission, oxidative stress, and cellular signaling.
類似化合物との比較
Similar Compounds
- 4-[(Methylamino)methyl]pyrocatechol Hydrochloride
- 4-[(Methylamino)methyl]pyrocatechol Sulfate
- 4-[(Methylamino)methyl]pyrocatechol Nitrate
Uniqueness
4-[(Methylamino)methyl]pyrocatechol Hydrobromide is unique due to its specific hydrobromide salt form, which may confer different solubility and reactivity properties compared to its hydrochloride, sulfate, and nitrate counterparts .
特性
IUPAC Name |
4-(methylaminomethyl)benzene-1,2-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.BrH/c1-9-5-6-2-3-7(10)8(11)4-6;/h2-4,9-11H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZQGUEQQHXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/new.no-structure.jpg)
![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)



![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634230.png)

![benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2634232.png)
![1-Oxaspiro[5.5]undecan-9-one](/img/structure/B2634235.png)





